Cas no 20052-07-7 (4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester)

4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester
- 2-Benzofurancarboxylic acid, 4-methoxy-3-methyl-, methyl ester
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- インチ: 1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3
- InChIKey: FJPKVTCKAQNXSH-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(OC)=C2C(C)=C1C(OC)=O
4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514165-1g |
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate |
20052-07-7 | 97% | 1g |
$720 | 2023-03-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624153-1g |
Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate |
20052-07-7 | 97% | 1g |
¥5047.0 | 2023-03-12 |
4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl esterに関する追加情報
Introduction to 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester (CAS No. 20052-07-7)
4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 20052-07-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzofurancarboxylic acid derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of both methoxy and methyl substituents on the benzofuran core imparts distinct chemical properties, making it a valuable scaffold for medicinal chemistry investigations.
The compound’s molecular structure consists of a benzofuran ring system substituted at the 3-position with a methyl group and at the 4-position with a methoxy group. The carboxylic acid functionality is esterified at the 2-position, forming a methyl ester. This specific arrangement of functional groups contributes to its reactivity and interaction with biological targets, which has been explored in various preclinical studies.
In recent years, 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester has been studied for its pharmacological potential. Research indicates that benzofurans, particularly those with methoxy and methyl substitutions, exhibit diverse biological effects. These include anti-inflammatory, antioxidant, and antimicrobial properties, which have been documented in several academic publications. The compound’s ability to modulate enzymatic pathways and interact with receptor sites has made it a subject of interest for drug discovery programs.
One of the most compelling aspects of 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester is its role as a synthetic intermediate. Its structural framework allows for further derivatization, enabling chemists to explore new analogs with enhanced or modified biological activities. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
The synthesis of 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester typically involves multi-step organic reactions, starting from readily available precursors such as coumarin derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound’s accessibility but also underscore the sophistication of modern organic synthesis techniques.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester’s interactions with biological targets. Molecular docking studies have revealed potential binding affinities with enzymes and receptors involved in metabolic pathways relevant to human health. These insights have guided experimental efforts toward optimizing the compound’s pharmacokinetic properties and therapeutic efficacy.
The pharmaceutical industry has taken note of 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester’s promise as a lead compound. Several research groups have reported preliminary findings on its efficacy in animal models of inflammation and oxidative stress. These studies suggest that derivatives of this compound may serve as candidates for further clinical development, particularly in conditions where modulating inflammatory responses is beneficial.
Moreover, the environmental impact of synthesizing 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester has been considered in recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste and reducing reliance on hazardous reagents. Such initiatives align with global efforts to promote eco-friendly pharmaceutical manufacturing processes.
In conclusion, 4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester (CAS No. 20052-07-7) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features, coupled with promising biological activities observed in preclinical studies, position it as a valuable asset in drug discovery programs. As research continues to uncover new applications for this molecule, its importance in addressing contemporary healthcare challenges is likely to grow.
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